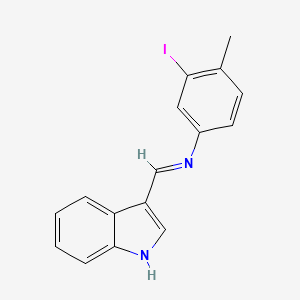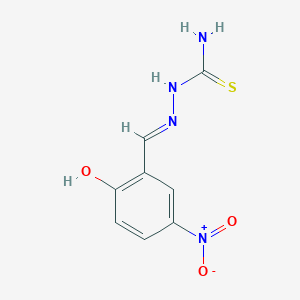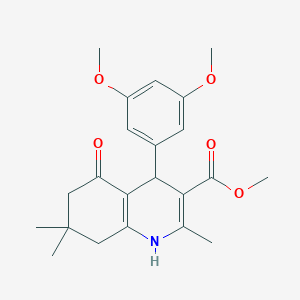
N-nonyldecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-nonyldecanamide: is an organic compound with the molecular formula C19H39NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-nonyldecanamide involves the direct amidation of nonanoic acid with decylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Acid Chloride Method: Another approach involves converting nonanoic acid to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-nonyldecanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines or alcohols.
Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, RO-), varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Primary amines, alcohols.
Substitution: Halogenated amides, substituted amides.
Aplicaciones Científicas De Investigación
Chemistry: N-nonyldecanamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its reactivity and stability make it a valuable intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals and agrochemicals .
Medicine: this compound has shown promise in medicinal chemistry, particularly in the design of novel drug candidates. Its ability to interact with biological targets and modulate biochemical pathways makes it a potential therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier in formulations. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Mecanismo De Acción
The mechanism of action of N-nonyldecanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparación Con Compuestos Similares
N-decyldecanamide: Similar in structure but with a different alkyl chain length.
N-octyldecanamide: Another amide with a shorter alkyl chain.
N-dodecyldecanamide: An amide with a longer alkyl chain compared to N-nonyldecanamide.
Uniqueness: this compound’s unique properties, such as its specific alkyl chain length and amide functionality, contribute to its distinct reactivity and applications. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C19H39NO |
|---|---|
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
N-nonyldecanamide |
InChI |
InChI=1S/C19H39NO/c1-3-5-7-9-11-13-15-17-19(21)20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21) |
Clave InChI |
DSZMSPBZCZKZCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl (2E)-2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11988115.png)

![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11988148.png)


![3-(2-methoxy-1-naphthyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988164.png)

![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
